Methyl (r)-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate
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Overview
Description
Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-boronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-boronic acid: A related compound used in similar synthetic applications.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(5-11-12(6)2)8(10)4-9(13)14-3/h5,8H,4,10H2,1-3H3/t8-/m1/s1 |
InChI Key |
LLSVADGEEAESIM-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H](CC(=O)OC)N |
Canonical SMILES |
CC1=C(C=NN1C)C(CC(=O)OC)N |
Origin of Product |
United States |
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